(S)-5-Bromo-4-methylpentan-1-ol

Catalog No.
S12362010
CAS No.
M.F
C6H13BrO
M. Wt
181.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-5-Bromo-4-methylpentan-1-ol

Product Name

(S)-5-Bromo-4-methylpentan-1-ol

IUPAC Name

(4S)-5-bromo-4-methylpentan-1-ol

Molecular Formula

C6H13BrO

Molecular Weight

181.07 g/mol

InChI

InChI=1S/C6H13BrO/c1-6(5-7)3-2-4-8/h6,8H,2-5H2,1H3/t6-/m0/s1

InChI Key

NQSQJHBIDKCPRD-LURJTMIESA-N

Canonical SMILES

CC(CCCO)CBr

Isomeric SMILES

C[C@@H](CCCO)CBr

(S)-5-Bromo-4-methylpentan-1-ol is a chiral organic compound with the molecular formula C6_6H13_{13}BrO and a molecular weight of 181.07 g/mol. It features a bromine atom attached to the fifth carbon of a 4-methylpentan-1-ol structure, which contributes to its unique chemical and biological properties. The compound's stereochemistry is defined by the (S) configuration, indicating the specific spatial arrangement of its atoms that influences its reactivity and interactions with biological systems .

  • Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction: The bromine atom can be reduced to yield the corresponding alkane.
  • Substitution: The bromine atom can undergo nucleophilic substitution, allowing for the introduction of different functional groups, such as hydroxide ions.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research indicates that (S)-5-Bromo-4-methylpentan-1-ol exhibits significant biological activity, particularly in enzyme-catalyzed reactions and metabolic pathways. Its interaction with specific molecular targets is influenced by its functional groups, enabling it to participate in hydrogen bonding and nucleophilic attacks. This compound is being investigated for potential applications in pharmaceuticals and therapeutic agents due to its unique properties.

The synthesis of (S)-5-Bromo-4-methylpentan-1-ol typically involves the bromination of 4-methylpentan-1-ol. Common methods include:

  • Bromination with Phosphorus Tribromide (PBr3_3): This method allows for selective bromination at low temperatures in inert solvents like dichloromethane.
  • Hydrobromic Acid (HBr) Reaction: Similar to PBr3_3, this method is effective for introducing the bromine atom under controlled conditions.

In industrial settings, continuous flow processes may be employed to enhance efficiency and yield, utilizing optimized reaction conditions and catalysts .

(S)-5-Bromo-4-methylpentan-1-ol has several applications across various fields:

  • Chemistry: Serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Used in studying enzyme mechanisms and metabolic pathways.
  • Medicine: Investigated for potential therapeutic applications in drug development.
  • Industry: Employed in producing specialty chemicals with specific properties .

The interaction studies of (S)-5-Bromo-4-methylpentan-1-ol focus on its binding affinity to various receptors and enzymes. These studies are essential for understanding how the compound influences biological systems and its pharmacological potential. Preliminary investigations suggest that both the bromine substituent and hydroxyl group play crucial roles in these interactions, which could lead to insights into its safety profile and efficacy as a therapeutic agent.

Several compounds share structural similarities with (S)-5-Bromo-4-methylpentan-1-ol, allowing for comparative analysis:

Compound NameMolecular FormulaKey Features
(R)-5-Bromo-4-methylpentan-1-olC6_6H13_{13}BrOEnantiomer with different biological activity
5-Bromo-4-methylpentan-2-olC6_6H13_{13}BrOStructural isomer with bromine at a different position
4-Bromo-3-methylbutan-1-olC6_6H13_{13}BrODifferent carbon chain length

Uniqueness

The uniqueness of (S)-5-Bromo-4-methylpentan-1-ol lies in its specific chiral configuration, which results in distinct biological activities compared to its enantiomer and structural isomers. Its reactivity patterns also set it apart from other similar compounds, making it a valuable candidate for further research in both synthetic chemistry and pharmacology .

XLogP3

1.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

180.01498 g/mol

Monoisotopic Mass

180.01498 g/mol

Heavy Atom Count

8

Dates

Last modified: 08-09-2024

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